N-[4-(4-cyclohexylphenoxy)-3-(trifluoromethyl)phenyl]benzenesulfonamide
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Overview
Description
N-[4-(4-cyclohexylphenoxy)-3-(trifluoromethyl)phenyl]benzenesulfonamide is a complex organic compound with the molecular formula C25H24F3NO3S . This compound features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable candidate for various scientific applications.
Preparation Methods
The synthesis of N-[4-(4-cyclohexylphenoxy)-3-(trifluoromethyl)phenyl]benzenesulfonamide involves multiple steps. One common method includes the reaction of 4-cyclohexylphenol with 3-(trifluoromethyl)phenyl isocyanate to form an intermediate product. This intermediate is then reacted with benzenesulfonyl chloride under controlled conditions to yield the final compound . Industrial production methods typically involve optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
N-[4-(4-cyclohexylphenoxy)-3-(trifluoromethyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
N-[4-(4-cyclohexylphenoxy)-3-(trifluoromethyl)phenyl]benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s stability and bioavailability make it a useful tool in studying biological pathways and interactions.
Mechanism of Action
The mechanism of action of N-[4-(4-cyclohexylphenoxy)-3-(trifluoromethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to interact with intracellular targets. The compound can modulate various signaling pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
N-[4-(4-cyclohexylphenoxy)-3-(trifluoromethyl)phenyl]benzenesulfonamide can be compared with other similar compounds, such as:
4-(Trifluoromethyl)benzylamine: This compound also contains a trifluoromethyl group and is used in similar applications.
N-(trifluoromethyl)phenyl substituted pyrazole derivatives: These compounds have shown significant antibacterial activity and are used in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H24F3NO3S |
---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
N-[4-(4-cyclohexylphenoxy)-3-(trifluoromethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C25H24F3NO3S/c26-25(27,28)23-17-20(29-33(30,31)22-9-5-2-6-10-22)13-16-24(23)32-21-14-11-19(12-15-21)18-7-3-1-4-8-18/h2,5-6,9-18,29H,1,3-4,7-8H2 |
InChI Key |
ILMQKTNAVAINOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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